Benzonitrile, 2-(methylazo)-

Description

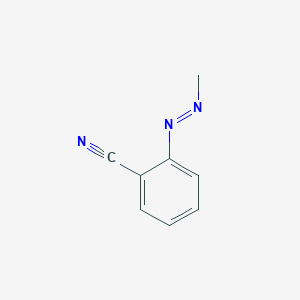

Structure

2D Structure

3D Structure

Properties

CAS No. |

832077-13-1 |

|---|---|

Molecular Formula |

C8H7N3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

2-(methyldiazenyl)benzonitrile |

InChI |

InChI=1S/C8H7N3/c1-10-11-8-5-3-2-4-7(8)6-9/h2-5H,1H3 |

InChI Key |

KVEAPXCJYAIRAE-UHFFFAOYSA-N |

Canonical SMILES |

CN=NC1=CC=CC=C1C#N |

Origin of Product |

United States |

Synthetic Methodologies for Benzonitrile, 2 Methylazo and Analogous Structures

Strategic Approaches to Aryl Nitrile Core Synthesis

The benzonitrile (B105546) core is a common scaffold in organic chemistry, and several robust methods have been established for its synthesis. These approaches generally involve the introduction of a cyano (-CN) group onto a benzene (B151609) ring through various chemical transformations.

Ammoxidation is a significant industrial process for converting methyl-substituted aromatic compounds directly into nitriles. This vapor-phase reaction involves the oxidation of the methyl group in the presence of ammonia (B1221849) and air at high temperatures over a solid catalyst. medcraveonline.com The ammoxidation of toluene (B28343) is a primary route for the industrial production of benzonitrile. medcraveonline.com

The reaction proceeds over various transition metal oxide catalysts, with vanadium-based systems being particularly effective. For instance, γ-Al2O3-supported vanadium phosphorus oxide (V-P-O) catalysts have demonstrated high activity and selectivity for the ammoxidation of toluene to benzonitrile at 400 °C. rsc.org Similarly, vanadium-titanium (B8517020) oxide catalysts, prepared by co-precipitation, are also effective for this transformation. iaea.orgacs.org Research has shown that the process on a V2O5/Al2O3 catalyst proceeds through an adsorbed benzoate (B1203000) ion intermediate. oup.com The efficiency of these catalysts can be further enhanced by incorporating them into the sub-nano spaces of materials like β-zeolites, which can suppress undesirable combustion side-reactions and improve selectivity to nearly 99%. medcraveonline.com

| Catalyst System | Support | Temperature | Key Findings | Reference |

|---|---|---|---|---|

| Vanadium Phosphorus Oxide (V-P-O) | γ-Alumina (γ-Al2O3) | 400 °C | Demonstrates high activity and selectivity. | rsc.org |

| Vanadium Pentoxide (V2O5) | Titania (TiO2) | Not specified | Effective for toluene ammoxidation. | iaea.orgacs.org |

| Vanadium Pentoxide (V2O5) | Alumina (Al2O3) | Not specified | Reaction proceeds via a benzoate intermediate. | oup.com |

| Vanadium-Silico-Aluminophosphate (VSAPO) | - | 400-420 °C | Yields of benzonitrile can reach up to 92 wt.-%. | iitm.ac.in |

| Transition Metal Oxide Clusters (Ni, Co, V, Mo, W) | β-Zeolite | 703 K (430 °C) | High selectivity (up to 99%) by suppressing combustion in nano-spaces. | medcraveonline.com |

The dehydration of primary amides, such as benzamide (B126), offers a classical and versatile laboratory-scale route to nitriles. This transformation involves the removal of a water molecule from the amide functional group. A variety of dehydrating agents can accomplish this conversion under different reaction conditions.

Phosphorus pentoxide (P2O5) is a powerful dehydrating agent that can convert benzamide to benzonitrile in high yields, with microwave irradiation significantly accelerating the reaction time to just 1-2.5 minutes. chemicke-listy.czresearchgate.net Thionyl chloride (SOCl2) is another effective reagent for this purpose. researchgate.netcdnsciencepub.com Additionally, ammonium (B1175870) sulfamate (B1201201) has been used as a dehydrating agent, where it reacts with benzamide upon heating to form an intermediate that subsequently decomposes to benzonitrile. youtube.com Flash vacuum pyrolysis (FVP) over catalysts like 3A molecular sieves or tungsten(VI) oxide (WO3) also provides a high-yield pathway for the dehydration of benzamide at elevated temperatures. thieme-connect.de

| Dehydrating Agent/Method | Conditions | Yield | Reference |

|---|---|---|---|

| Phosphorus Pentoxide (P2O5) | Microwave heating, 1-2.5 min | 90% | chemicke-listy.czresearchgate.net |

| Thionyl Chloride (SOCl2) | In Dimethylformamide (DMF) at 5 °C | High | researchgate.net |

| Ammonium Sulphamate | Fusion at 150-160 °C, then 200 °C | 66% (lab report) | youtube.com |

| Flash Vacuum Pyrolysis (FVP) over 3A Molecular Sieves | 500 °C, high vacuum | 85-91% | thieme-connect.de |

| Flash Vacuum Pyrolysis (FVP) over WO3 | 400 °C, high vacuum | 97% | thieme-connect.de |

Nucleophilic cyanation involves the introduction of a cyanide ion onto an aromatic ring, typically by displacing a leaving group such as a halide. The Sandmeyer reaction is a well-known example, where an aryl diazonium salt, derived from an aniline, is treated with a copper(I) cyanide (CuCN) solution to yield the corresponding benzonitrile. masterorganicchemistry.comprepchem.com

Modern cross-coupling reactions have expanded the scope of this transformation, often employing palladium or nickel catalysts. mit.edunih.gov These methods allow for the cyanation of aryl halides (bromides, chlorides) and triflates under milder conditions. mit.edu To circumvent the use of highly toxic alkali metal cyanides, alternative cyanide sources such as zinc cyanide (Zn(CN)2) mit.edu, potassium hexacyanoferrate(II) (K4[Fe(CN)6]) researchgate.net, and cyanogen (B1215507) bromide (BrCN) nih.gov have been successfully implemented in these catalytic systems.

| Reaction Type | Aryl Substrate | Cyanide Source | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|---|

| Sandmeyer Reaction | Benzenediazonium chloride | Copper(I) Cyanide (CuCN) | - | Classic method for converting anilines to nitriles. | masterorganicchemistry.comprepchem.com |

| Palladium-Catalyzed Cross-Coupling | Aryl Halides/Triflates | Zinc Cyanide (Zn(CN)2) | Palladium complexes | Applicable to a wide range of functionalized substrates. | mit.edu |

| Copper-Catalyzed Cross-Coupling | Aryl Bromides | Potassium Hexacyanoferrate(II) (K4[Fe(CN)6]) | Copper(II) Tetrafluoroborate (Cu(BF4)2) | Avoids highly toxic cyanides and palladium catalysts. | researchgate.net |

| Nickel-Catalyzed Reductive Cyanation | Aryl Halides | Cyanogen Bromide (BrCN) | Nickel complexes | Effective for substrates with diverse functional groups. | nih.gov |

Regioselective Introduction of the Methylazo Functional Group

The formation of the methylazo group (–N=N–CH3) ortho to the nitrile requires specific strategies that control the regiochemistry of the azo bond formation.

Diazo coupling is an electrophilic aromatic substitution reaction where a diazonium cation acts as the electrophile, attacking an electron-rich aromatic ring to form an azo compound. masterorganicchemistry.comwikipedia.orglibretexts.org The nitrile group (–CN) is an electron-withdrawing and deactivating group, which makes the benzonitrile ring a poor nucleophile for this reaction. Therefore, direct diazo coupling onto an unsubstituted benzonitrile is generally not feasible.

For the reaction to proceed, the benzonitrile ring must contain a strong electron-donating (activating) group, such as a hydroxyl (–OH) or an amino (–NH2) group, typically positioned ortho or para to the site of coupling. libretexts.orgchemguide.co.uk The reaction's success depends on the pH, which influences the activating strength of these groups. libretexts.org For the synthesis of 2-(methylazo)benzonitrile, a hypothetical strategy would involve a benzonitrile substrate activated with a powerful directing group to facilitate electrophilic attack at the C2 position.

The synthesis of asymmetrical aromatic azo compounds like "Benzonitrile, 2-(methylazo)-" relies on the careful design of precursors. mdpi.com Several general methods for forming azo compounds can be adapted for this target.

Selective Methylation Techniques for Azo Moieties

The introduction of a methyl group onto a nitrogen atom of the azo moiety (–N=N–) is a key step in the synthesis of Benzonitrile, 2-(methylazo)-. Achieving selectivity in this N-methylation is crucial to avoid competing reactions and ensure the desired product. While direct methylation of a pre-formed azo compound can be challenging, several strategies can be employed.

One effective approach involves a temporal N-silylation protocol in catalytic aryl amination reactions. This method allows for the synthesis of secondary aromatic amines, which are precursors to asymmetrically substituted azo compounds. The process includes an in situ N-silylation before the aryl amination, followed by a spontaneous cleavage of the nitrogen-silicon bond during workup, yielding the desired secondary amine without a silyl (B83357) group. nih.gov This amine can then be diazotized and coupled, or subjected to other transformations, to form the final methylazo product. This multi-step process provides a high degree of control over the final structure.

Alternative strategies focus on using specific N-alkylating agents that favor mono-alkylation. A comprehensive overview of mono-alkylation methodologies for nitrogen-containing moieties like amines and amides highlights various reagents that can prevent undesired overalkylation. nih.gov These principles can be adapted for the synthesis of N-methylated azo precursors. Sustainable and benign alternatives to traditional alkylating agents, such as alcohols or carboxylic acids, are also being explored. nih.gov

Advanced Catalytic and Non-Catalytic Synthetic Routes

The synthesis of aromatic azo compounds, including nitrile-substituted derivatives, has evolved beyond traditional methods like diazonium coupling. mdpi.com Modern approaches often utilize advanced catalytic systems to improve efficiency, selectivity, and environmental footprint.

Transition Metal-Mediated Transformations for Aryl-Nitrogen Bond Formation

Transition metals play a pivotal role in modern organic synthesis, facilitating the formation of carbon-nitrogen bonds crucial for constructing aryl azo compounds. rsc.org Various catalytic systems have been developed for the oxidative coupling of anilines or the reductive coupling of nitroaromatics. nih.govresearchgate.net

Palladium (Pd) and Copper (Cu) are among the most extensively used metals for these transformations. For instance, worm-like Pd nanomaterials have been shown to effectively catalyze the reduction of nitroaromatics to form azobenzenes under mild conditions. nih.govpreprints.org Similarly, copper-catalyzed C-N coupling reactions are employed in the synthesis of asymmetrical azobenzene (B91143) derivatives from N-aryl-N'-silyl diazenes and aryl halides. preprints.org These methods offer facile routes to both symmetric and asymmetric azo compounds with good yields. nih.gov

Interactive Table: Transition Metal Catalysts in Azo Compound Synthesis

| Catalyst System | Reactant Type | Reaction Type | Key Features | Reference |

| Mesoporous Manganese Oxide | Anilines | Oxidative Homo/Cross-Coupling | Inexpensive, reusable catalyst; uses air as oxidant. | nih.gov |

| Worm-like Pd Nanomaterial | Nitroaromatics | Reductive Coupling | Mild conditions; high yields for electron-rich substrates. | nih.govpreprints.org |

| CuI / 2,2'-bipyridine | Hydrazine (B178648) & Iodonium Salts | Diarylation / C-N Coupling | Converts inorganic hydrazine to azobenzene derivatives. | preprints.org |

| Palladium (Generic) | N-aryl-N'-silyl diazenes & Aryl Halides | C-N Coupling | Effective for synthesizing asymmetrical azobenzenes. | preprints.org |

Stereochemical Control in Azo Compound Synthesis

Azo compounds can exist as two geometric isomers, E (trans) and Z (cis), due to the restricted rotation around the N=N double bond. The E isomer is typically more thermodynamically stable. wikipedia.org Controlling the stereochemical outcome of the synthesis is essential, particularly for applications in molecular switches and photosensitive materials. acs.org

Most standard synthetic procedures, such as the azo coupling of diazonium salts, predominantly yield the more stable E isomer. wikipedia.org The synthesis of the less stable Z isomer often requires photochemical isomerization of the E isomer. acs.org However, recent research has focused on developing novel azo photoswitches that exhibit reversible isomerization under visible light. For example, a class of photoswitches based on a phthalimide (B116566) with an ortho azo bond shows reversible isomerization using light from 405 to 530 nm. acs.org The stability of the metastable Z isomer in these systems can be tuned from seconds to days by modifying the aryl or heteroaryl segments attached to the azo unit. acs.org X-ray structural analysis has been crucial in understanding the geometry of these isomers, revealing that E isomers are often planar, while Z isomers can adopt twisted or T-shaped configurations. acs.org

Analytical Methodologies for Compound Characterization and Purity Assessment

The unambiguous identification and purity verification of Benzonitrile, 2-(methylazo)- and its analogs rely on a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation Techniques

Chromatography is indispensable for the isolation and purification of azo compounds from reaction mixtures and for assessing their purity. High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis and monitoring of azo dyes, often coupled with mass spectrometry for enhanced detection and identification. jchemrev.com Reversed-phase HPLC methods have been developed for the separation of various azo compounds, including complex metal-azo structures. upce.cz

For preparative-scale purification, techniques like column chromatography and high-speed countercurrent chromatography (CCC) are employed. tandfonline.commdpi.com Column chromatography is a standard laboratory procedure, though optimizing the solvent system is crucial to separate closely related isomers or impurities. researchgate.net CCC is particularly effective for purifying water-soluble azo dyes by continuously extracting an aqueous solution with a suitable organic mobile phase, allowing for the purification of larger quantities in a single experiment. tandfonline.com

Advanced Spectroscopic Characterization (e.g., Vibrational Spectroscopy, Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy)

A suite of spectroscopic methods is used to elucidate the molecular structure of newly synthesized azo compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms in the molecule. For aryl azo compounds, aromatic protons typically appear in the range of δ 6.5-8.6 ppm in ¹H NMR spectra. aip.orgresearchgate.net The specific chemical shifts and coupling patterns help to confirm the substitution pattern on the benzene rings. The presence of the methyl group in Benzonitrile, 2-(methylazo)- would give a characteristic signal in the aliphatic region of the ¹H NMR spectrum. Chemical exchange phenomena related to the N=N bond can sometimes lead to line broadening in NMR spectra, but specialized pulse sequences can mitigate these effects. chemrxiv.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for azo compounds, often yielding an intense molecular ion peak ([M-H]⁻ or [M+H]⁺) with minimal fragmentation. upce.cznih.gov Tandem mass spectrometry (MS/MS), which involves collision-induced dissociation (CID), can be used to generate structurally significant fragment ions, aiding in the detailed structural elucidation. upce.cz Cleavage of the azo linkage is a characteristic fragmentation pathway observed for these compounds. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are used to identify functional groups within the molecule. The N=N stretching vibration is a key characteristic of azo compounds, though its IR intensity can be weak. Raman spectroscopy is often more sensitive to the N=N stretch. researchgate.net For azobenzene derivatives, strong Raman signals are typically observed around 1130, 1190, 1390, and 1430 cm⁻¹. researchgate.net The nitrile (C≡N) group in Benzonitrile, 2-(methylazo)- would exhibit a sharp, characteristic absorption band in the IR spectrum (typically around 2220-2260 cm⁻¹). The conjugation of an azobenzene unit to other vibrational modes can significantly enhance their Raman signals, a phenomenon known as azo-enhanced Raman scattering (AERS). acs.orgnih.govnih.gov

Interactive Table: Typical Spectroscopic Data for Aryl Azo Compounds

| Technique | Feature | Typical Range / Observation | Compound Class | Reference |

| ¹H NMR | Aromatic Protons | δ 6.5 - 8.6 ppm | Aryl Azo Dyes | aip.orgresearchgate.net |

| Mass Spectrometry (ESI-MS) | Ionization | [M-H]⁻ or [M+H]⁺ molecular ion | Azo Compounds | upce.cznih.gov |

| Mass Spectrometry (MS/MS) | Fragmentation | Cleavage of N=N bond | Azo Compounds | researchgate.net |

| Raman Spectroscopy | N=N stretch & Ring Vibrations | ~1130, 1190, 1390, 1430 cm⁻¹ | Azobenzene Derivatives | researchgate.net |

| IR Spectroscopy | C≡N Stretch | 2220 - 2260 cm⁻¹ | Benzonitrile Derivatives | N/A |

X-ray Crystallography for Structural Elucidation

The structural analysis of related compounds offers valuable insights into the expected molecular geometry and crystal packing of Benzonitrile, 2-(methylazo)-. For instance, studies on azobenzene derivatives reveal that the trans isomer is typically planar, though significant twisting of the aryl rings can occur due to steric hindrance from bulky substituents. researchgate.netresearchgate.netmdpi.com The N=N double bond length in trans-azobenzene is approximately 1.189 Å. wikipedia.org

Crystallographic data for analogous compounds, such as 2-[4-(Azidomethyl)phenyl]benzonitrile and 4-(phenylazo)benzoic acid, provide concrete examples of the detailed structural information that can be obtained. researchgate.netnih.gov

Table 1: Crystallographic Data for Analogous Compounds

| Parameter | 2-[4-(Azidomethyl)phenyl]benzonitrile nih.gov | 4-(phenylazo)benzoic acid researchgate.net |

|---|---|---|

| Chemical Formula | C₁₄H₁₀N₄ | C₁₃H₁₀N₂O₂ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/n |

| a (Å) | 8.0763 (16) | 5.8651 (3) |

| b (Å) | 8.2183 (16) | 26.8921 (12) |

| c (Å) | 10.116 (2) | 7.0705 (3) |

| α (°) | 76.22 (3) | 90 |

| β (°) | 69.36 (3) | 99.418 (4) |

| γ (°) | 85.94 (3) | 90 |

| Volume (ų) | 610.2 (2) | 1100.00 (9) |

| Z | 2 | 4 |

The application of X-ray crystallography to Benzonitrile, 2-(methylazo)- would be expected to provide precise measurements of the C-N≡N bond angle of the nitrile group, the geometry of the methylazo group, and the planarity of the molecule. Furthermore, it would elucidate any intermolecular interactions, such as C-H···N or π-π stacking, that govern the crystal packing. This detailed structural information is invaluable for understanding the structure-property relationships of this and related azo compounds.

Chemical Reactivity and Mechanistic Pathways of Benzonitrile, 2 Methylazo

Reactivity of the Nitrile Group in the Presence of an Azo Moiety

The nitrile group (–C≡N) is characterized by a strongly polarized triple bond, which renders the carbon atom electrophilic and thus susceptible to attack by nucleophiles. libretexts.orglibretexts.org In Benzonitrile (B105546), 2-(methylazo)-, the presence of the azo group (–N=N–) at the ortho position significantly influences this reactivity. The azo group is known to be electron-withdrawing, a property that enhances the electrophilic character of the aromatic ring and, by extension, the attached nitrile carbon. pearson.compearson.com This electronic effect would theoretically increase the nitrile's reactivity towards nucleophiles compared to unsubstituted benzonitrile. However, the placement of the bulky methylazo group ortho to the nitrile introduces steric hindrance, which can impede the approach of reagents. The ultimate reactivity is a balance of these competing electronic and steric factors.

Nucleophilic Additions to the Cyano Group (e.g., Grignard Reagent Transformations)

The addition of organometallic compounds, such as Grignard reagents (RMgX), to nitriles is a classic method for the synthesis of ketones following a hydrolysis workup. alfa-chemistry.comwvu.edu The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic nitrile carbon, forming an intermediate imine salt. libretexts.orglibretexts.org Subsequent hydrolysis converts this intermediate to the final ketone product. chemistrysteps.com

For Benzonitrile, 2-(methylazo)-, the reaction with a Grignard reagent like ethylmagnesium bromide would be expected to follow this pathway to yield a propiophenone (B1677668) derivative after hydrolysis. The electron-withdrawing nature of the 2-methylazo group should increase the partial positive charge on the nitrile carbon, making it more prone to attack. However, the steric bulk of the ortho-substituent may hinder the approach of the Grignard reagent, potentially requiring more forcing conditions or leading to lower yields compared to its meta- or para-substituted isomers. Studies on sterically hindered nitriles often show a decrease in reaction rates for Grignard additions.

Table 1: Predicted Reaction of Benzonitrile, 2-(methylazo)- with a Grignard Reagent

| Reactant | Reagent | Conditions | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|---|

| Benzonitrile, 2-(methylazo)- | 1. Ethylmagnesium Bromide (CH₃CH₂MgBr) in Diethyl Ether | 1. Anhydrous conditions | Salt of (E)-1-(2-(1-iminopropyl)phenyl)-2-methyldiazene | 1-(2-(Methylazo)phenyl)propan-1-one |

Hydrolysis and Derivatization Pathways

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically proceeding through an amide intermediate. libretexts.orglibretexts.org In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org While the electron-withdrawing azo group would electronically favor this attack, steric hindrance from the ortho position is a major factor. Research on the hydrolysis of other ortho-substituted benzonitriles has shown that bulky ortho groups can significantly impede the reaction. For instance, a study on the partial hydrolysis of nitriles to amides revealed that an ortho-nitro group dramatically decreased the reaction yield compared to the para-substituted equivalent, an effect attributed to steric hindrance. semanticscholar.org A similar outcome is anticipated for Benzonitrile, 2-(methylazo)-, where hydrolysis to 2-(methylazo)benzoic acid would likely be slower and less efficient than for unsubstituted benzonitrile.

Cycloaddition Reactions Involving the Nitrile Functionality

Cycloaddition reactions provide a powerful route to heterocyclic systems. Nitriles can function as 2π components (dipolarophiles) in 1,3-dipolar cycloadditions, most notably the Huisgen [3+2] cycloaddition, to form five-membered rings. organic-chemistry.org The success of these reactions depends on the frontier molecular orbital (HOMO-LUMO) energies of the dipole and the dipolarophile. Reactions are generally favored when the dipolarophile is electron-poor. organic-chemistry.org

Given that the azo group is electron-withdrawing, it enhances the electron-deficient character of the nitrile in Benzonitrile, 2-(methylazo)-. pearson.compearson.com This makes it a more activated dipolarophile for reactions with electron-rich 1,3-dipoles, such as nitrile oxides (R-CNO), compared to simple benzonitrile. The reaction of Benzonitrile, 2-(methylazo)- with a nitrile oxide would be expected to regioselectively form a 1,2,4-oxadiazole (B8745197) derivative.

Transformations of the Azo Functional Group

The azo group itself is a site of significant chemical reactivity, susceptible to both reduction and oxidation, often with high chemoselectivity that leaves the nitrile group intact.

Reduction Reactions to Hydrazines or Amines

The reduction of the azo linkage is a well-established transformation that can lead to two different classes of products depending on the reagents and conditions. Partial reduction yields hydrazo compounds (hydrazines), while complete reductive cleavage of the N=N bond affords two primary amines. organic-chemistry.orgnih.gov

Crucially, methods have been developed for the selective reduction of azo groups in the presence of other sensitive functionalities, including nitriles. A catalytic transfer hydrogenation system using iron powder and calcium chloride (Fe/CaCl₂) in an ethanol-water mixture has been shown to effectively cleave azo compounds to their corresponding amines while leaving groups such as halides, carbonyls, esters, and nitriles untouched. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This high chemoselectivity makes it an ideal method for the transformation of Benzonitrile, 2-(methylazo)-.

Table 2: Potential Reduction Products of Benzonitrile, 2-(methylazo)-

| Reaction Type | Reagent System | Product |

|---|---|---|

| Partial Reduction | Sodium Dithionite (Na₂S₂O₄) | 1-(2-Cyanophenyl)-2-methylhydrazine |

| Reductive Cleavage | Fe / CaCl₂ / EtOH-H₂O | 2-Aminobenzonitrile (B23959) and Methylamine |

Oxidative Pathways and Product Analysis

The oxidation of azobenzenes typically yields azoxybenzenes, where an oxygen atom is added to one of the nitrogen atoms (-N=N(O)-). cdnsciencepub.com Organic peracids, such as peracetic acid or m-chloroperbenzoic acid (m-CPBA), are common reagents for this transformation. cdnsciencepub.comdatapdf.com

For an unsymmetrical azo compound like Benzonitrile, 2-(methylazo)-, oxidation can produce two constitutional isomers of the corresponding azoxy compound. The regioselectivity of the oxidation is primarily governed by steric effects. Studies on the peracid oxidation of ortho-substituted azobenzenes have shown that oxidation preferentially occurs at the nitrogen atom that is further from the ortho substituent. datapdf.com In the case of Benzonitrile, 2-(methylazo)-, the nitrile group is at the ortho position of one ring. This steric hindrance would direct the incoming oxidant to attack the nitrogen atom adjacent to the methyl-substituted ring (N-β), leading to the predominant formation of (E)-1-(2-cyanophenyl)-2-methyldiazene 2-oxide.

More severe oxidative conditions, such as those employing hydroxyl radicals, can lead to the complete cleavage of the azo linkage. acs.orgresearchgate.net This process, often used in the degradation of azo dyes, can break either the C–N or N=N bonds, ultimately resulting in smaller aromatic fragments and mineralization to carbon dioxide and water. acs.orgimwa.info

Table 3: Predicted Products of Oxidation of Benzonitrile, 2-(methylazo)-

| Reagent | Conditions | Major Product | Minor Product |

|---|

Photochemical and Thermal Rearrangements (e.g., for related azo compounds)

Azo compounds are known to undergo both photochemical and thermal rearrangements. These reactions often involve the isomerization of the azo group or more complex structural reorganizations.

Photochemical Rearrangements:

Photochemical reactions, initiated by the absorption of light, can lead to the formation of highly reactive species. nih.gov For some complex aromatic systems, photochemical rearrangements can proceed through di-π-methane-type processes, involving the interaction of multiple π-systems within the molecule. unige.ch These rearrangements can occur from both singlet and triplet excited states. unige.ch In some cases, the photochemical and thermal steps of a reaction can have different optimal temperature requirements, necessitating a separation of these processes to achieve high yields and minimize side products. uliege.bevapourtec.com The use of continuous flow reactors has proven effective in separating these sequential photochemical and thermal phenomena, allowing for independent optimization of each step. nih.govvapourtec.com For instance, a light-induced Beckmann rearrangement was successfully carried out by photochemically generating a reagent at a low temperature and then performing the thermal rearrangement at a higher temperature in a separate reactor unit. nih.govuliege.be

Thermal Rearrangements:

Thermal rearrangements in related complex molecules can sometimes be the ground-state counterpart to photochemical rearrangements. unige.ch These reactions can proceed through either concerted or stepwise mechanisms, with the latter potentially leading to a scrambling of substituent positions. unige.ch In some instances, a thermal reaction can be part of a chemical light energy storage cycle, where a photochemical rearrangement is followed by a catalyzed thermal reversal to the original compound. unige.ch

A study on a benzazocine derivative, formed from a thermal rearrangement, showed that it could undergo further rearrangement upon photolysis. rsc.org This highlights the potential for sequential thermal and photochemical reactions to generate complex molecular architectures.

Reactivity at the Methyl Substituent

The reactivity of a methyl group attached to an aromatic ring is influenced by the other substituents on the ring. The methyl group itself is generally considered an activating group in electrophilic aromatic substitution, meaning it increases the electron density of the ring and makes it more susceptible to attack by electrophiles. scribd.comyoutube.com It directs incoming electrophiles to the ortho and para positions. scribd.comyoutube.com

The reactivity of the methyl group can also be influenced by the presence of other functional groups. For instance, in the context of triarylantimony compounds, the identity of substituents on the phenyl rings, including methyl groups, was found to significantly affect the outcome of reactions with diiodine. rsc.org

While no specific reactions involving the methyl group of "Benzonitrile, 2-(methylazo)-" were found, general reactions of methyl groups on aromatic rings include oxidation to a carboxylic acid or halogenation under radical conditions. The presence of the azo and nitrile groups would likely influence the conditions required for these transformations.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile Core

The benzonitrile core of the molecule is subject to both electrophilic and nucleophilic aromatic substitution, with the directing effects of the existing substituents playing a crucial role.

Electrophilic Aromatic Substitution (EAS):

EAS is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. scribd.comdalalinstitute.com The rate and regioselectivity of EAS are governed by the substituents already present on the ring. scribd.com

Methyl Group (-CH₃): The methyl group is an activating, ortho-, para-director. scribd.comyoutube.com It donates electron density to the ring, stabilizing the carbocation intermediate formed during the reaction. scribd.com

Nitrile Group (-CN): The nitrile group is a deactivating, meta-director. It withdraws electron density from the ring, making it less reactive towards electrophiles.

Azo Group (-N=N-CH₃): The directing effect of the methylazo group is more complex. The azo linkage can act as a deactivating group in electrophilic substitution.

When multiple substituents are present, the directing effects can either reinforce or oppose each other. youtube.comkhanacademy.org If the directing effects are opposed, the most strongly activating group generally controls the position of substitution. youtube.com Steric hindrance can also play a significant role in determining the final product distribution. khanacademy.org

Nucleophilic Aromatic Substitution (NAS):

NAS involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.comlibretexts.org This reaction is the opposite of EAS in terms of the electronic requirements of the aromatic ring. masterorganicchemistry.com

NAS is favored by the presence of strong electron-withdrawing groups (like the nitrile and potentially the azo group) on the aromatic ring. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed. masterorganicchemistry.com

The electron-withdrawing groups are ortho- and para-directors in NAS, meaning the nucleophile will preferentially attack at these positions relative to the electron-withdrawing group. libretexts.org

Therefore, for "Benzonitrile, 2-(methylazo)-", the nitrile group and the azo group would activate the ring towards nucleophilic attack, particularly at the positions ortho and para to them.

Metal Coordination Chemistry and Ligand Properties

The "Benzonitrile, 2-(methylazo)-" molecule possesses multiple potential coordination sites, namely the nitrile nitrogen and the nitrogen atoms of the azo group, making it a potentially interesting ligand in coordination chemistry. wikipedia.orgunibo.it

Transition metal complexes with nitrile ligands are common. wikipedia.org The synthesis of such complexes can often be achieved by dissolving an anhydrous metal salt in the nitrile, which can also serve as the solvent. wikipedia.org Another method involves the oxidation of a metal in the presence of the nitrile ligand. wikipedia.org For instance, heteroleptic complexes of molybdenum and tungsten can be synthesized from their hexacarbonyl precursors. wikipedia.org

The synthesis of coordination polymers can be achieved by using a pre-formed metal complex as a "ligand" that coordinates to another metal center. mdpi.com The synthesis of cadmium(II) complexes with benzimidazole (B57391) derivatives has been reported, involving the reaction of the ligand and a cadmium salt in ethanol. nih.gov Similarly, manganese(II) and zinc(II) complexes have been synthesized with a bis-pyrazole-bis-acetate based ligand. mdpi.com

Given these general methods, coordination complexes of "Benzonitrile, 2-(methylazo)-" could likely be synthesized by reacting it with various transition metal salts in a suitable solvent. The azo group provides an additional coordination site, potentially leading to the formation of chelate complexes or coordination polymers.

Nitrile ligands in transition metal complexes are often labile, meaning they can be easily replaced by other, more strongly coordinating ligands. wikipedia.orgunibo.it This lability is a key feature that makes nitrile complexes useful as precursors for the synthesis of other coordination compounds. unibo.it

Coordination of a nitrile to a metal center can also activate the nitrile group towards chemical reactions. For example, coordination to a cationic metal center can make the nitrile carbon more susceptible to nucleophilic attack, including hydrolysis to form an amide. wikipedia.orgd-nb.info This principle is the basis for the catalytic hydration of nitriles. wikipedia.orgd-nb.info

The reactivity of coordinated ligands is a broad area of study. For example, in some diiron complexes, the electronic properties of the nitrile ligand were found to influence the degree of π-back-donation from the metal to the ligand. unibo.it The reactivity of the entire coordinated system can also be explored, as demonstrated by the use of ruthenium-phosphine complexes as catalysts for benzonitrile hydration. d-nb.info

Theoretical and Computational Chemistry of Benzonitrile, 2 Methylazo

Electronic Structure and Molecular Geometry Investigations

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic and structural properties of molecules like Benzonitrile (B105546), 2-(methylazo)-. These calculations provide a detailed picture of the molecule's ground state and the various conformations it can adopt.

DFT calculations are widely employed to determine the optimized geometry and electronic properties of azobenzene (B91143) derivatives. For Benzonitrile, 2-(methylazo)-, a typical DFT calculation using a functional like B3LYP with a basis set such as 6-31G(d,p) would be performed to find the lowest energy structure. These calculations can predict key geometric parameters.

The presence of the electron-withdrawing nitrile (-CN) group and the methylazo (-N=N-CH₃) group influences the electronic distribution and geometry of the benzene (B151609) ring. DFT calculations can quantify these effects by computing bond lengths, bond angles, and dihedral angles. For instance, the C-C bonds within the benzene ring might exhibit slight variations in length due to the electronic influence of the substituents. The C-CN bond length and the geometry around the azo bridge are also critical parameters determined by these calculations.

Table 1: Predicted Ground State Geometrical Parameters for trans-Benzonitrile, 2-(methylazo)- using DFT

| Parameter | Predicted Value |

| C-N (Nitrile) Bond Length | ~1.15 Å |

| C-C (Aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| N=N Bond Length | ~1.25 Å |

| C-N (Azo) Bond Length | ~1.43 Å |

| C-N-N Bond Angle | ~114° |

| N=N-C Bond Angle | ~113° |

Note: These are typical values based on DFT calculations of similar substituted azobenzenes and may vary depending on the specific computational method and basis set used.

Like other azobenzenes, Benzonitrile, 2-(methylazo)- is expected to exhibit E/Z (or trans/cis) isomerism around the azo (-N=N-) double bond. The trans isomer is generally the more stable form. Computational methods can be used to calculate the energy difference between the trans and cis isomers and to explore the energy barrier for isomerization. acs.org

The presence of the ortho-substituent (the nitrile group) can introduce steric hindrance, which may affect the planarity of the molecule and the relative stability of the isomers. rsc.org Conformational analysis involves mapping the potential energy surface by systematically changing key dihedral angles, such as the C-N=N-C dihedral angle, to identify stable conformers and transition states. acs.org For ortho-substituted azobenzenes, a twisted conformation might be favored. rsc.org

The energy landscape analysis provides crucial information about the thermal and photochemical isomerization processes. The transition state for thermal isomerization can proceed through either a rotation or an inversion mechanism, and DFT calculations can help elucidate the preferred pathway. acs.org

Spectroscopic Property Prediction and Interpretation

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can gain a deeper understanding of the relationship between molecular structure and spectroscopic properties.

Theoretical calculations of vibrational frequencies using DFT can predict the Infrared (IR) and Raman spectra of Benzonitrile, 2-(methylazo)-. These simulations help in the assignment of experimental vibrational bands to specific molecular motions. Key vibrational modes for this molecule would include the C≡N stretch of the nitrile group, the N=N stretch of the azo group, and various C-H and C-C stretching and bending modes of the aromatic ring.

Anharmonic effects, which are often neglected in simpler harmonic calculations, can be included to improve the accuracy of the predicted frequencies, although this significantly increases computational cost. acs.org The calculated vibrational spectra for the trans and cis isomers are expected to show distinct differences, particularly in the fingerprint region, which can be used to distinguish between them.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for trans-Benzonitrile, 2-(methylazo)-

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C≡N Stretch | 2220 - 2240 |

| N=N Stretch | 1400 - 1450 |

| Aromatic C=C Stretches | 1450 - 1600 |

| C-H Aromatic Stretches | 3000 - 3100 |

Note: These are approximate ranges based on calculations of similar molecules.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. rochester.eduresearchgate.net For azobenzene derivatives, the UV-Vis spectrum is characterized by two main absorption bands: an intense π→π* transition typically in the UV region and a weaker n→π* transition in the visible region. nih.gov

The position and intensity of these bands are sensitive to the substituents on the aromatic rings. The electron-withdrawing nitrile group in Benzonitrile, 2-(methylazo)- is expected to influence the energies of the molecular orbitals involved in these electronic transitions, leading to shifts in the absorption maxima compared to unsubstituted azobenzene. TD-DFT calculations can predict these shifts and help in characterizing the nature of the electronic transitions by analyzing the molecular orbitals involved. faccts.de

Table 3: Predicted Electronic Transitions for trans-Benzonitrile, 2-(methylazo)-

| Transition | Predicted Wavelength Range (nm) | Oscillator Strength |

| n→π | 430 - 450 | Weak |

| π→π | 320 - 340 | Strong |

Note: These values are estimations based on TD-DFT calculations for substituted azobenzenes and can be influenced by the solvent environment.

Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J). Gauge-Including Atomic Orbital (GIAO) is a widely used method within DFT for calculating NMR parameters. researchgate.net

The predicted ¹H and ¹³C NMR spectra are valuable for structural elucidation. The chemical shifts of the protons and carbons in the benzene ring will be influenced by the electronic effects of the methylazo and nitrile groups. The ortho-position of the nitrile group relative to the azo linkage will likely cause a significant downfield shift for the adjacent aromatic protons and carbons due to its electron-withdrawing nature. Comparing the calculated chemical shifts with experimental data can confirm the molecular structure and isomeric form. arkat-usa.org

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) for Benzonitrile, 2-(methylazo)- (relative to TMS)

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| C-CN | 110 - 115 |

| C≡N | 118 - 122 |

| C-N=N | 150 - 155 |

| Aromatic Carbons | 120 - 140 |

| CH₃ | 30 - 40 |

Note: These are approximate ranges and the actual values can be affected by the solvent and the specific computational methodology.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to unravel the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. smu.edunih.govrsc.org For a molecule like Benzonitrile, 2-(methylazo)-, theoretical calculations can map out the potential energy surface of a reaction, identifying the most energetically favorable pathways. byu.edu This involves locating and characterizing the structures of reactants, products, and, most importantly, the transition states that connect them. smu.edu

Transition State Characterization and Reaction Energetics

The heart of understanding a reaction mechanism from a computational standpoint lies in the characterization of its transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. smu.edu Computational methods, such as density functional theory (DFT), are widely employed to calculate the geometry and vibrational frequencies of these transient species. researchgate.net

For a hypothetical reaction involving Benzonitrile, 2-(methylazo)-, computational chemists would first optimize the geometries of the reactants and products. Subsequently, a search for the transition state structure connecting them would be performed. The successful location of a true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. baranlab.org

Table 1: Hypothetical Reaction Energetics for a Reaction of Benzonitrile, 2-(methylazo)-

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -15.0 |

Exploration of Solvent Effects and Reaction Dynamics

Solvents can profoundly influence reaction rates and mechanisms. researchgate.netnih.gov Computational models can account for these effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, capturing the bulk electrostatic effects of the solvent. numberanalytics.com This approach is computationally efficient and can provide valuable insights into how a solvent's polarity might stabilize or destabilize reactants, products, and transition states. nih.govmdpi.com

For a more detailed understanding, explicit solvent models can be used. In this approach, a number of individual solvent molecules are included in the calculation, typically within a quantum mechanics/molecular mechanics (QM/MM) framework. nih.gov This allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding, which can play a critical role in the reaction mechanism. nih.gov

Reaction dynamics simulations, which model the motion of atoms over time, can provide further details beyond the static picture of the potential energy surface. byu.edu These simulations can reveal non-statistical dynamic effects, where the outcome of a reaction is not solely determined by the heights of the energy barriers.

Astrochemistry and Interstellar Medium Relevance

While there is no specific documented evidence of Benzonitrile, 2-(methylazo)- in the interstellar medium (ISM), the study of related molecules provides a framework for considering its potential relevance. The detection of benzonitrile (C₆H₅CN) in the Taurus Molecular Cloud (TMC-1) was a landmark discovery in astrochemistry, as it was the first aromatic molecule detected in the ISM via rotational spectroscopy. bmsis.orgresearchgate.net

The presence of benzonitrile suggests that the chemical pathways to form aromatic molecules exist even in the cold, dense environments of molecular clouds. arxiv.orgscitechdaily.com It is believed to be a key intermediate in the formation of larger polycyclic aromatic hydrocarbons (PAHs), which are thought to be widespread in the universe. bmsis.orgnih.gov

For a molecule like Benzonitrile, 2-(methylazo)- to be of astrochemical interest, several factors would need to be considered:

Plausible Formation Pathways: Theoretical models would need to demonstrate viable gas-phase or grain-surface reaction pathways for its formation from known interstellar precursors under the conditions of the ISM. nih.gov

Stability: The molecule would need to be stable enough to exist in the harsh interstellar environment, which is characterized by low temperatures, low densities, and exposure to ultraviolet radiation.

Detectable Spectral Signature: Like benzonitrile, Benzonitrile, 2-(methylazo)- would need to possess a distinct rotational or vibrational spectrum that could be observed with radio or infrared telescopes. frontiersin.org The presence of the azo group and the methyl group would significantly alter the rotational constants and vibrational modes compared to benzonitrile, leading to a unique spectral fingerprint.

Computational chemistry plays a crucial role in predicting these properties. High-level quantum chemical calculations can provide accurate rotational constants and vibrational frequencies to guide astronomical searches. frontiersin.org

Table 2: Comparison of Molecular Properties for Astro-relevant Molecules

| Compound | Formula | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |

| Benzonitrile | C₇H₅N | 103.12 | ~4.18 |

| Benzonitrile, 2-(methylazo)- | C₈H₇N₃ | 145.16 | Not available |

| Benzene | C₆H₆ | 78.11 | 0 |

Note: The dipole moment for Benzonitrile, 2-(methylazo)- is not available in the literature and would require computational calculation.

Advanced Research Applications of Benzonitrile, 2 Methylazo in Chemical Sciences

Precursor in Fine Chemical Synthesis

The molecular structure of Benzonitrile (B105546), 2-(methylazo)-, featuring a nitrile (-C≡N) group and a methylazo (-N=N-CH₃) group on an aromatic ring, suggests its potential as a versatile precursor in the synthesis of more elaborate chemical structures. The reactivity of these functional groups can be harnessed to build complex molecular frameworks.

Building Blocks for Complex Organic Architectures

In organic synthesis, benzonitrile and its derivatives are recognized as valuable building blocks. The nitrile group can undergo a variety of transformations. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations allow for the introduction of new functionalities and the extension of the carbon skeleton.

The azo group also offers synthetic utility. Azo compounds can be reduced to form two separate amine compounds. In the case of Benzonitrile, 2-(methylazo)-, this would theoretically yield 2-aminobenzonitrile (B23959) and methylamine, both of which are valuable building blocks for pharmaceuticals and other fine chemicals. The dual functionality of Benzonitrile, 2-(methylazo)- could thus allow for stepwise or differential reactions, enabling the construction of complex heterocyclic compounds or other polyfunctional molecules.

Synthesis of Dyes, Pigments, and Photochromic Materials

Azo compounds, characterized by the nitrogen-nitrogen double bond (-N=N-), form the largest and most versatile class of synthetic dyes. This structural feature, known as a chromophore, is responsible for imparting color to materials. The color of an azo dye can be fine-tuned by the presence of other functional groups on the aromatic rings.

The Benzonitrile, 2-(methylazo)- compound is, by its nature, an azo dye. The electron-withdrawing properties of the nitrile group, in conjugation with the azo chromophore, would be expected to influence its color, likely resulting in shades of yellow, orange, or red. By modifying the aromatic ring with additional substituents or by changing the group attached to the azo moiety, a wide palette of colors could potentially be generated. The general synthesis of azo dyes involves diazotization of a primary aromatic amine followed by coupling with an electron-rich partner, a process that could be adapted for the synthesis of derivatives of Benzonitrile, 2-(methylazo)-.

Applications in Materials Science and Engineering

The unique electronic properties suggested by the combination of the nitrile and azo groups indicate potential applications in the development of advanced materials.

Development of Organic Electronic Materials

Benzonitrile-containing molecules are frequently explored in materials science for their electronic properties. The nitrile group is strongly electron-withdrawing, which can facilitate the transport of electrons. This makes such compounds candidates for use as n-type semiconductors in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The azo linkage, being a conjugated system, can also participate in the electronic structure of the material. Therefore, Benzonitrile, 2-(methylazo)- could theoretically be investigated as a component in organic electronic materials, where its specific combination of functional groups might lead to novel charge transport or light-emitting properties.

Role in Polymer Chemistry and Resin Development

Functional molecules can be incorporated into polymers to impart specific properties. The nitrile group is known to enhance thermal stability and chemical resistance in polymers. For example, benzonitrile is a precursor in the industrial synthesis of benzoguanamine, which is then used to produce thermosetting melamine (B1676169) resins known for their hardness and durability. While a direct role for Benzonitrile, 2-(methylazo)- in resin development is not documented, its structural motifs are relevant. Furthermore, azo compounds are widely used as radical initiators in polymer synthesis, where the N-N bond is cleaved thermally or photochemically to generate radicals that start the polymerization process.

Environmental Fate and Degradation Studies

The environmental impact of a chemical is determined by its persistence, degradation pathways, and the toxicity of its breakdown products.

For Benzonitrile, 2-(methylazo)-, its environmental fate would likely be governed by the degradation of both the azo linkage and the nitrile group. Azo dyes can be resistant to aerobic biodegradation but can be broken down under anaerobic (oxygen-free) conditions, often found in sediments and some wastewater treatment stages. mst.dk The primary degradation pathway involves the reductive cleavage of the azo bond, which would split the molecule into aromatic amines. sustainability-directory.comijrrjournal.comresearchgate.net In this case, the breakdown would likely yield 2-aminobenzonitrile and methylamine. Aromatic amines are a class of compounds that are often more persistent and potentially more toxic than the parent azo dye, raising environmental concerns. sustainability-directory.comijrrjournal.comijrar.org

Interactive Data Tables

Table 1: Potential Applications of Benzonitrile, 2-(methylazo)- Based on Functional Group Analysis

| Functional Group | Relevant Chemistry | Potential Application Area |

| Benzonitrile | Hydrolysis, Reduction, Grignard Reaction | Building Block for Heterocycles & Pharmaceuticals |

| Methylazo | Chromophore, Reductive Cleavage | Dyes, Pigments, Radical Initiators |

| Combined Structure | Electron-Withdrawing Nitrile, Conjugated Azo System | Organic Semiconductors, Photochromic Materials |

Table 2: Predicted Environmental Degradation Products

| Degradation Process | Key Functional Group Targeted | Likely Primary Product(s) |

| Anaerobic Reduction | Azo (-N=N-) | 2-Aminobenzonitrile + Methylamine |

| Microbial Hydrolysis | Nitrile (-C≡N) | 2-(Methylazo)benzamide, 2-(Methylazo)benzoic acid |

Abiotic Degradation Pathways (e.g., Photodegradation, Hydrolysis)

Photodegradation:

Aromatic azo compounds are known to absorb light in the visible and UV regions, which can lead to their photochemical degradation. The primary photochemical reaction for many azo dyes involves the abstraction of a hydrogen atom. researchgate.net The rate and extent of photodegradation are influenced by factors such as the wavelength of light, the presence of oxygen, and the solvent. researchgate.net For azobenzene (B91143), the parent compound of the azobenzene class, the vapor-phase reaction with photochemically-produced hydroxyl radicals is a potential degradation pathway, with an estimated atmospheric half-life of about 10 days. nih.gov The photodegradation of azo dyes can be accelerated in the presence of photocatalysts like TiO2 or ZnO. nih.govresearchgate.net This process involves the generation of highly reactive species such as hydroxyl radicals (•OH) and photogenerated holes (h+), which can attack the dye molecule. nih.govrsc.org The initial steps in the photodegradation of azo dyes often involve the cleavage of the azo bond (–N=N–), leading to the formation of various intermediates. mdpi.com For some azo dyes, degradation is primarily caused by radiation in the 300–400 nm range. researchgate.net

Hydrolysis:

The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups. The azo linkage itself is generally stable against hydrolysis under typical environmental pH conditions. nih.gov Similarly, the nitrile group (–C≡N) on a benzene (B151609) ring is also relatively resistant to abiotic hydrolysis. However, under specific conditions, such as in the presence of strong acids or bases, or with certain catalysts, hydrolysis of the nitrile group can occur, typically leading to the formation of a carboxylic acid. acs.org For instance, 4,4'-dichloroazobenzene is not expected to undergo hydrolysis in the environment due to the lack of hydrolyzable functional groups. nih.gov Therefore, significant abiotic hydrolysis of Benzonitrile, 2-(methylazo)- under normal environmental conditions is considered unlikely.

Biotic Degradation Mechanisms and Microbial Biotransformation

The biotic degradation of Benzonitrile, 2-(methylazo)- is expected to proceed through two main pathways, targeting the azo linkage and the nitrile group, respectively. This degradation is typically a multi-step process involving different types of microorganisms and enzymes.

Degradation of the Azo Linkage:

The initial and most critical step in the biodegradation of azo compounds is the reductive cleavage of the azo bond (–N=N–). mdpi.com This reaction breaks the molecule into two aromatic amines and is responsible for the decolorization of azo dyes. wur.nl This process is predominantly carried out by a wide variety of anaerobic and facultative anaerobic bacteria. researchgate.netnih.gov The enzymes responsible for this transformation are known as azoreductases, which utilize reducing equivalents like NADH or FADH2 to break the azo linkage. mdpi.com While this reductive cleavage is highly efficient under anaerobic conditions, the resulting aromatic amines are often more toxic and persistent. frontiersin.org

Some aerobic bacteria have also been shown to decolorize azo dyes, potentially through the action of oxidoreductase enzymes or by creating anaerobic microniches within biofilms. wur.nl The efficiency of bacterial degradation of azo dyes can be influenced by various environmental factors including pH, temperature, and the presence of other carbon and nitrogen sources. mdpi.com

Biotransformation of the Nitrile Group:

The nitrile group of Benzonitrile, 2-(methylazo)- is susceptible to microbial biotransformation. Microorganisms, particularly bacteria from genera like Rhodococcus and Nocardia, have well-documented pathways for nitrile metabolism. ucl.ac.ukportlandpress.com There are two primary enzymatic routes for the conversion of aromatic nitriles:

Nitrilase Pathway: A single enzyme, nitrilase, directly hydrolyzes the nitrile group (–C≡N) to a carboxylic acid (–COOH) and ammonia (B1221849). portlandpress.comnih.gov

Nitrile Hydratase/Amidase Pathway: This is a two-step process where nitrile hydratase first converts the nitrile to an amide (–CONH2), which is then subsequently hydrolyzed to a carboxylic acid and ammonia by an amidase. nih.govscispace.com

The biotransformation of poorly water-soluble aromatic nitriles has been a subject of industrial interest, with whole-cell biocatalysts being developed for these conversions. ucl.ac.uk

Identification and Analysis of Environmental Transformation Products

The environmental transformation of Benzonitrile, 2-(methylazo)- is expected to generate a series of intermediate and final degradation products, stemming from the abiotic and biotic pathways described above.

Products from Azo Bond Cleavage:

The primary transformation products resulting from the reductive cleavage of the azo bond in Benzonitrile, 2-(methylazo)- would be two separate aromatic amines. Based on the structure of the parent compound, these would likely be:

2-Aminobenzonitrile: This compound retains the nitrile group.

Methylamine: Formed from the methylazo part of the molecule.

The aromatic amines produced from azo dye degradation are often considered to be of significant environmental concern due to their potential toxicity and carcinogenicity. mst.dkresearchgate.net

Products from Nitrile Group Transformation:

The 2-aminobenzonitrile intermediate can undergo further transformation. Depending on the microbial pathways present, the nitrile group could be hydrolyzed to form:

2-Aminobenzamide (B116534): via the nitrile hydratase enzyme. scispace.com

2-Aminobenzoic acid (Anthranilic acid): either directly via a nitrilase or from the hydrolysis of 2-aminobenzamide by an amidase. portlandpress.comscispace.com

Products from Photodegradation:

Photodegradation can lead to a more complex mixture of transformation products. While the initial step is often the cleavage of the azo bond, further reactions can occur. Studies on other azo dyes have identified intermediates such as phenolic compounds and various organic acids following photocatalytic degradation. researchgate.net In some cases, complete mineralization to CO2 and water can be achieved. researchgate.net The thermal degradation of azobenzene dyes has been shown to produce aromatic free radicals and nitrogen gas. tsu.edu

The following table summarizes the potential transformation products of Benzonitrile, 2-(methylazo)- based on the degradation of analogous compounds.

| Degradation Pathway | Initial Reactant | Potential Transformation Products | Reference |

| Biotic (Anaerobic) | Benzonitrile, 2-(methylazo)- | 2-Aminobenzonitrile, Methylamine | mdpi.comfrontiersin.org |

| Biotic (Aerobic) | 2-Aminobenzonitrile | 2-Aminobenzamide, 2-Aminobenzoic acid | portlandpress.comscispace.com |

| Abiotic (Photodegradation) | Benzonitrile, 2-(methylazo)- | Aromatic amines, Phenolic compounds, Organic acids | researchgate.net |

Future Prospects and Emerging Research Frontiers

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of azo compounds often involves diazotization and coupling reactions, which can utilize harsh reagents and produce significant waste. Future research must prioritize the development of environmentally benign synthetic routes to "Benzonitrile, 2-(methylazo)-".

Key research directions include:

Green Oxidants and Catalysts: Investigating the use of green oxidizing agents, such as air or hydrogen peroxide, in combination with efficient catalysts to replace traditional stoichiometric reagents. researchgate.net The development of reusable heterogeneous catalysts could significantly improve the sustainability of the synthesis.

Solvent-Free and Aqueous Reactions: Exploring solvent-free reaction conditions or the use of water as a solvent to minimize the reliance on volatile and often toxic organic solvents. researchgate.netrsc.org This approach aligns with the principles of green chemistry by reducing environmental impact and simplifying product isolation. acs.org

Biocatalysis: The use of enzymes, such as laccases or azoreductases, presents a promising frontier for the synthesis of azo compounds under mild conditions. mdpi.com Research could focus on identifying or engineering enzymes capable of catalyzing the formation of "Benzonitrile, 2-(methylazo)-" with high selectivity and efficiency.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Methodologies for Benzonitrile (B105546), 2-(methylazo)-

| Feature | Traditional Synthesis (e.g., Diazotization/Coupling) | Potential Green Synthetic Methodologies |

| Reagents | Stoichiometric amounts of nitrites, strong acids | Catalytic amounts of reusable catalysts, green oxidants (O₂, H₂O₂) |

| Solvents | Often requires organic solvents | Water, ionic liquids, or solvent-free conditions rsc.org |

| Byproducts | Inorganic salts, acidic waste | Water, biodegradable materials |

| Energy Input | Often requires low temperatures for diazonium salt stability | Potentially milder reaction conditions, possibility of ambient temperature synthesis |

| Atom Economy | Can be moderate due to the use of excess reagents | Higher atom economy by maximizing the incorporation of reactant atoms into the final product acs.org |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize synthetic protocols and ensure process safety and efficiency, the development of advanced, real-time monitoring techniques is crucial. The application of Process Analytical Technology (PAT) to the synthesis of "Benzonitrile, 2-(methylazo)-" would be a significant step forward.

Future research in this area could involve:

In-line Raman and NIR Spectroscopy: These non-invasive techniques can provide real-time information on the concentrations of reactants, intermediates, and products directly within the reaction vessel. beilstein-journals.orgjasco-global.com This would allow for precise control over reaction parameters, leading to improved yields and purity.

Fiber-Optic Probes: The integration of fiber-optic probes into reaction systems, including microfluidic reactors, enables continuous monitoring with high spatial and temporal resolution. rsc.org This is particularly valuable for studying reaction kinetics and mechanisms in detail.

Mass Spectrometry-Based Methods: Techniques like condensed phase membrane introduction mass spectrometry (CP-MIMS) offer an alternative for monitoring complex, heterogeneous reaction mixtures where traditional methods may be limited. nih.gov

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

| Spectroscopic Technique | Principle | Potential Application for "Benzonitrile, 2-(methylazo)-" Synthesis |

| Raman Spectroscopy | Measures vibrational modes of molecules based on inelastic scattering of monochromatic light. | Real-time monitoring of the disappearance of starting materials and the appearance of the azo bond and nitrile group. beilstein-journals.org |

| Near-Infrared (NIR) Spectroscopy | Measures overtones and combination bands of molecular vibrations. | Quantitative analysis of reactant and product concentrations in the reaction mixture. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Monitoring the formation of key functional groups during the synthesis. frontiersin.org |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Identification of intermediates and byproducts, providing mechanistic insights. nih.gov |

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The unique combination of a photo-switchable azo group and a polar nitrile group suggests that "Benzonitrile, 2-(methylazo)-" could be a valuable building block in materials science.

Emerging research frontiers include:

Liquid Crystals: The rigid, rod-like structure of azobenzenes is a key feature for the formation of liquid crystalline phases. The introduction of a nitrile group could modulate the mesomorphic properties, leading to new liquid crystal materials with specific optical and electronic characteristics.

Exploration of Novel Chemical Transformations and Reactivity Patterns

The interplay between the methylazo and cyano groups in "Benzonitrile, 2-(methylazo)-" is expected to lead to novel chemical reactivity that is not observed in simpler azo compounds or benzonitriles.

Areas for future investigation comprise:

Intramolecular Cyclization Reactions: The proximity of the azo and nitrile functionalities could facilitate novel intramolecular cyclization reactions, potentially leading to the synthesis of new heterocyclic scaffolds with interesting biological or material properties. rsc.org

Coordination Chemistry: The nitrogen atoms of both the azo and nitrile groups can act as potential coordination sites for metal ions. This could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with unique catalytic, sensing, or photoluminescent properties.

Photocatalysis: The photoresponsive nature of the azo group could be harnessed in photocatalytic applications. "Benzonitrile, 2-(methylazo)-" could potentially act as a photocatalyst or a key component in photocatalytic systems for organic transformations or environmental remediation. researchgate.net

Multi-Component Reactions: The reactivity of the nitrile group could be exploited in multi-component reactions to build complex molecular architectures in a single step, offering an efficient route to diverse chemical libraries. researchgate.net

Q & A

Q. What are the established synthetic routes for preparing Benzonitrile, 2-(methylazo)-, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves diazonium salt formation followed by azo coupling. For example, diazotization of 2-methylaniline derivatives under acidic conditions (using NaNO₂/HCl at 0–5°C) generates the diazonium intermediate, which is then coupled with benzonitrile derivatives. Temperature control during diazotization is critical to avoid side reactions. Post-synthesis purification via column chromatography (silica gel with hexane/ethyl acetate gradient) enhances purity. Reaction optimization may include adjusting stoichiometry, pH, and solvent polarity, as demonstrated in analogous benzimidazole syntheses .

Q. How can spectroscopic techniques (NMR, HRMS) be systematically applied to confirm the structure of Benzonitrile, 2-(methylazo)- derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Azo group protons appear deshielded (δ 7.5–8.5 ppm), while nitrile carbons resonate near δ 115–120 ppm. Coupling patterns help identify substituent positions.

- HRMS : Confirms molecular formulas (e.g., [M+H]⁺ peaks with <2 ppm error).

- IR Spectroscopy : CN stretches (~2220 cm⁻¹) and N=N stretches (~1400–1600 cm⁻¹) validate functional groups. Cross-referencing with crystallographic data (if available) resolves stereoelectronic ambiguities, as shown in benzoxazole analogs .

Advanced Research Questions

Q. What strategies are employed to evaluate Benzonitrile, 2-(methylazo)- derivatives as emitters in thermally activated delayed fluorescence (TADF) OLEDs?

Methodological Answer:

- Computational Modeling : Use DFT/TDDFT to calculate singlet-triplet energy gaps (ΔEₛₜ) and frontier molecular orbitals.

- Photophysical Characterization : Measure photoluminescence quantum yield (PLQY) and lifetime in thin films.

- Device Fabrication : Test in multilayer OLED architectures with optimized hole/electron transport layers (e.g., TAPC as HTL, TPBi as ETL). Compare performance with known TADF materials like 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives .

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., ΔrG°, ΔrH°) of Benzonitrile, 2-(methylazo)- derivatives?

Methodological Answer:

- Standardized Protocols : Replicate experiments under controlled conditions (solvent polarity, temperature) using calorimetry (e.g., isothermal titration calorimetry).

- Computational Validation : Employ Gaussian software for Gibbs free energy calculations.

- Data Reconciliation : Cross-validate with NIST-recommended methodologies for ion clustering reactions and phase-change data .

Q. What methodological considerations are critical when assessing the cytotoxic activity of Benzonitrile, 2-(methylazo)- analogs against cancer cell lines?

Methodological Answer:

- Assay Design : Use MTT assays under hypoxia-mimicking conditions (1% O₂) to mimic tumor microenvironments.

- Selectivity Testing : Include non-cancerous cell lines (e.g., HEK293) to evaluate specificity.

- SAR Analysis : Compare substituent effects at the azo and benzonitrile positions. For example, electron-withdrawing groups (e.g., -CF₃) may enhance activity, as seen in letrozole analogs targeting breast cancer cell lines .

Q. How can binding parameters (e.g., binding constants) of Benzonitrile, 2-(methylazo)- derivatives with biological targets be determined experimentally?

Methodological Answer:

- Spectrophotometric Titration : Monitor UV-Vis absorbance changes during titration with DPPH radicals or DNA/protein targets.

- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes to calculate binding constants (Kₐ) and stoichiometry.

- Surface Plasmon Resonance (SPR) : Assess real-time interaction kinetics (kₒₙ/kₒff). For example, ferrocene-benzo nitrile hybrids showed dominant electrostatic interactions with DPPH .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve inconsistencies in reported reaction yields for Benzonitrile, 2-(methylazo)- synthesis across different studies?

Methodological Answer:

- Reaction Monitoring : Use LC-MS or TLC to track intermediate formation and identify side products.

- Parameter Optimization : Systematically vary catalysts (e.g., Cu(I) vs. Pd(0)), solvents (DMF vs. THF), and temperatures.

- Meta-Analysis : Compare datasets from peer-reviewed syntheses of structurally similar azo compounds (e.g., benzothiazolethiol derivatives) to identify trends .

Q. What advanced computational tools can predict the stability and reactivity of Benzonitrile, 2-(methylazo)- derivatives in solution?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational stability in polar solvents (e.g., DMSO).

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Degradation Pathways : Use Gaussian’s transition-state optimization to predict hydrolysis or photodegradation products .

Tables for Key Data

| Property | Measurement Technique | Reference Example |

|---|---|---|

| Azo group stability | Cyclic Voltammetry (CV) | ΔE reduction peaks at −0.5 to −1.2 V vs. Ag/AgCl |

| Solubility in polar solvents | UV-Vis Spectroscopy | λₘₐₐ shifts in ethanol vs. hexane (~10 nm) |

| Thermal decomposition | TGA/DSC | Onset at 200–250°C for benzoxazole analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.